2-Fluoro-4,6-diphenylpyrimidine
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Overview
Description
2-Fluoro-4,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant roles in biological systems and their applications in medicinal chemistry
Preparation Methods
The synthesis of 2-Fluoro-4,6-diphenylpyrimidine typically involves the fluorination of 2-chloropyrimidines. One common method is the reaction of cesium fluoride with 2-chloropyrimidines in aprotic dipolar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). This reaction is carried out at elevated temperatures to facilitate the substitution of chlorine with fluorine . The reaction conditions and yields can vary depending on the specific substituents on the pyrimidine ring.
Chemical Reactions Analysis
2-Fluoro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The phenyl groups attached to the pyrimidine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
2-Fluoro-4,6-diphenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Research: It is used in the development of inhibitors for enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various functional materials and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-diphenylpyrimidine in biological systems involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The fluorine atom’s presence enhances the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
2-Fluoro-4,6-diphenylpyrimidine can be compared with other fluorinated pyrimidines, such as:
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: This compound is also a potent CDK inhibitor and has been studied for its anti-cancer properties.
2-Fluoropyrimidine: A simpler fluorinated pyrimidine that serves as a building block for more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
2-fluoro-4,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDUNAYTZLHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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